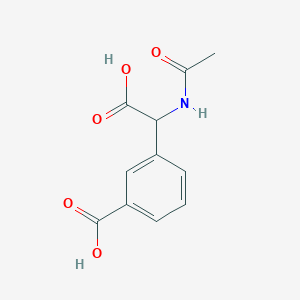

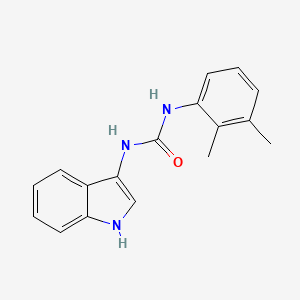

![molecular formula C14H15NO3 B2514170 benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2166952-44-7](/img/structure/B2514170.png)

benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate is a compound that falls within the broader class of N-aryl carbamates. These compounds are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and as intermediates in various chemical syntheses. The papers provided discuss different aspects of benzyl carbamates, including their synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of N-aryl carbamates, such as benzyl carbamates, has been explored using cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines and benzyl alcohols from benzyl formates. This method has been shown to produce benzyl carbamates in moderate to high yields, with the reaction being catalyzed by CoI2 and zinc powder as the reductant. The process is compatible with aromatic amines with various substituents, indicating a broad applicability of this synthetic approach .

Molecular Structure Analysis

The molecular structure of a related compound, benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate, has been characterized using various techniques including FT-IR, NMR, UV-Vis, and X-ray diffraction. The compound crystallizes in the monoclinic space group with specific unit cell parameters. The crystal structure is stabilized by weak intermolecular hydrogen bonds. Detailed analysis of the molecular structure has been performed using Density Functional Theory (DFT) calculations, which provided insights into the optimized geometrical parameters, vibrational frequencies, and electronic properties .

Chemical Reactions Analysis

Benzyl carbamates can participate in stereoselective intermolecular carbolithiation reactions. These reactions involve the formation of lithiated benzyl carbamates, which can then be trapped with various electrophiles. The stereoselectivity of these reactions can be influenced by the use of chiral diamines, leading to moderate enantiofacial differentiation. This indicates that benzyl carbamates can be used in the synthesis of chiral molecules, which is important for the development of enantioselective synthetic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are closely related to their molecular structure. The presence of hydrogen bonding in the crystal structure suggests that these compounds may have distinct solid-state properties. The DFT calculations provide a theoretical basis for understanding the electronic structure and potential reactivity of these compounds. The NMR chemical shifts calculated at the same level of theory are in good agreement with experimental values, which is crucial for the identification and characterization of these compounds .

Aplicaciones Científicas De Investigación

Nanoparticle Carrier Systems for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules, incorporating fungicides such as carbendazim and tebuconazole, have been developed to improve the delivery and effectiveness of agricultural chemicals. These carrier systems modify the release profiles of the fungicides, leading to reduced environmental toxicity and enhanced disease prevention in plants (Campos et al., 2015).

Gold(I)-Catalyzed Reactions in Organic Synthesis

The gold(I)-catalyzed hydroamination of allenes with N-unsubstituted carbamates demonstrates a method for synthesizing compounds with benzyl carbamate structures. This process effectively produces regio- and diastereomerically pure products, showcasing the utility of gold catalysis in complex organic synthesis (Kinder et al., 2008).

Inhibitors of Enzymes for Therapeutic Applications

Novel benzyl carbamate derivatives have been synthesized and evaluated for their ability to inhibit key enzymes, such as butyrylcholinesterase (BChE), demonstrating potential therapeutic applications. These compounds show strong preferential inhibition of BChE over acetylcholinesterase (AChE), suggesting their utility in the development of treatments for diseases like Alzheimer's (Magar et al., 2021).

Molecular Encapsulation for Supramolecular Chemistry

The study of benzyl-o-carboranylbenzene derivatives has revealed their ability to undergo solvent-dependent conformational changes and molecular encapsulation. These findings highlight the potential of such compounds in the creation of new materials and devices based on supramolecular chemistry (Songkram et al., 2010).

Synthesis of Bioisosteres for Drug Discovery

Research on the synthesis and characterization of difluoro-substituted bicyclo[1.1.1]pentanes as bioisosteres for the benzene ring in drug discovery projects demonstrates the versatility of these structures in medicinal chemistry. These compounds offer a saturated alternative to the aromatic benzene, potentially leading to the development of novel pharmaceuticals (Bychek et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-13-7-14(8-13,9-13)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZYCBBXQISDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

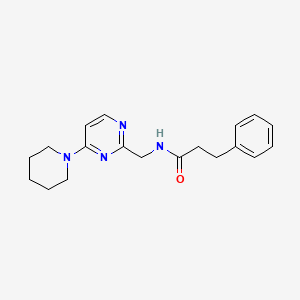

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)

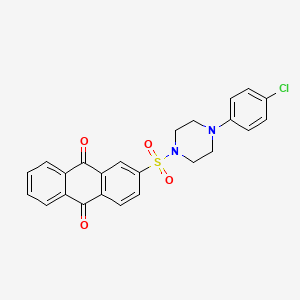

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

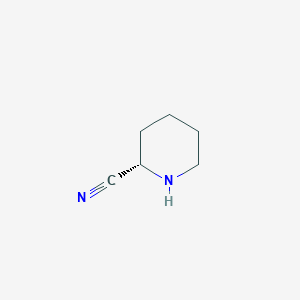

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)